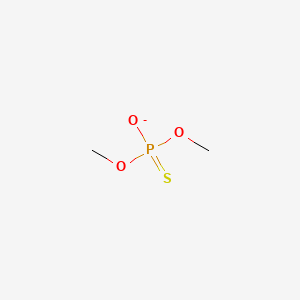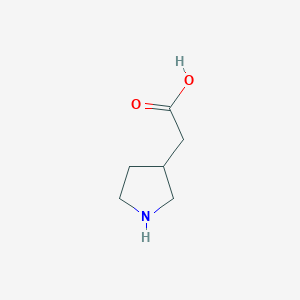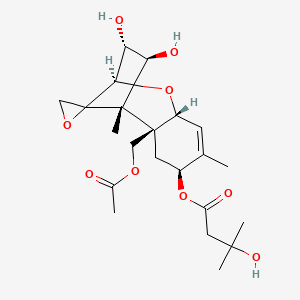![molecular formula C24H24ClFN4O B1231711 3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)
3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide is a member of piperazines.
Scientific Research Applications
Alzheimer's Disease Research :
- A study explored the use of a similar compound for imaging serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients using PET imaging. It was found that Alzheimer's patients had significantly decreased receptor densities in the hippocampi and raphe nuclei, which correlated with clinical symptom severity and glucose utilization in the brain (Kepe et al., 2006).
Neuroleptic Activity Studies :
- Research on 3-substituted 1-(4-fluorophenyl)-1H-indoles, which share a structural similarity, demonstrated their potential as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. This suggests their utility in developing atypical neuroleptic drugs (Perregaard et al., 1992).
- Another study on similar compounds found neuroleptic-like activity in compounds with 4-chloro or 4-fluoro substituents in the 3-phenyl group. These findings are significant for the development of novel neuroleptics (Hino et al., 1988).
Serotonin Receptor Antagonism :
- A study on 3-(4-fluorophenyl)-1H-indoles showed that compounds substituted in the 1-position with 4-piperazinyl had generally weaker affinity for both 5-HT2 and D2 receptors compared to other derivatives. This research provides insights into the selective serotonin 5-HT2 antagonism (Andersen et al., 1992).
Positron Emission Tomography (PET) Imaging :
- The compound has been used in the development of radioligands for PET imaging, particularly for targeting serotonin receptors. This is significant in the study of neuropsychiatric disorders (Le Bars et al., 1998).
Pharmacokinetics Studies :
- Research involving liquid chromatography and mass spectrometry methods was conducted for the determination of similar fluorinated compounds in rat plasma and brain, providing insights into the pharmacokinetics of these substances (Zheng et al., 2013).
properties
Product Name |
3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide |
|---|---|
Molecular Formula |
C24H24ClFN4O |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide |
InChI |
InChI=1S/C24H24ClFN4O/c25-20-5-1-3-18(15-20)24(31)28-17-23(19-4-2-10-27-16-19)30-13-11-29(12-14-30)22-8-6-21(26)7-9-22/h1-10,15-16,23H,11-14,17H2,(H,28,31) |
InChI Key |
YIYQWHXXRBXVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)



![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)
![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)
![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)
